3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is a chemical compound developed as a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] Prodrugs are inactive compounds that are metabolized in the body to release the active drug. This strategy is often used to improve drug absorption or to target drug delivery to specific tissues.
The key chemical reaction involving 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is its in vivo metabolization. After oral administration to rats, the compound was observed to metabolize into 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] The specific metabolic pathways and enzymes involved were not described in the provided literature.
Based on the provided literature, 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide was investigated as a potential prodrug for the delivery of the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] Its ability to deliver plasma concentrations of the active drug comparable to an established prodrug in rats suggests its potential for further development as a therapeutic agent for arthritis. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1